N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide
Overview
Description
N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide is a chemical compound with the molecular formula C16H15ClF2N2O2 This compound is known for its unique structure, which includes a difluorophenoxy group, a pyridyl group, and a chloro-dimethylpropanamide moiety
Preparation Methods
The synthesis of N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide involves several steps. One common synthetic route includes the reaction of 2,4-difluorophenol with 3-chloropyridine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield corresponding amides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding carboxylic acids and amines.
Scientific Research Applications
N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide involves its interaction with specific molecular targets. The difluorophenoxy and pyridyl groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The chloro-dimethylpropanamide moiety may contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide can be compared with similar compounds such as:
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid: This compound shares the difluorophenoxy group but differs in its overall structure and functional groups.
Methyl 6-(2,4-Difluorophenoxy)nicotinate: Another compound with a difluorophenoxy group, but with a different core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[6-(2,4-difluorophenoxy)pyridin-3-yl]-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O2/c1-16(2,9-17)15(22)21-11-4-6-14(20-8-11)23-13-5-3-10(18)7-12(13)19/h3-8H,9H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNSJHDPZDEBKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CN=C(C=C1)OC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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